An In-depth Technical Guide to the Chemical Structure and Synthesis of Dimpropyridaz
An In-depth Technical Guide to the Chemical Structure and Synthesis of Dimpropyridaz
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimpropyridaz is a novel insecticide belonging to the pyrazole (B372694) carboxamide class of chemicals. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis pathway. The information presented is intended for researchers, scientists, and professionals involved in drug development and pest management.
Chemical Structure and Identity
Dimpropyridaz, developed by BASF, is a potent insecticide effective against a range of sucking insect pests.[1] Its chemical structure is characterized by a pyrazole ring linked to a pyridazine (B1198779) moiety through a carboxamide bridge.
Chemical Structure:
IUPAC Name: N-Ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide[2]
CAS Number: 1403615-77-9[2]
Molecular Formula: C₁₆H₂₃N₅O[2]
Molecular Weight: 301.39 g/mol [2]
Physicochemical Properties
A summary of the key physicochemical properties of Dimpropyridaz is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Physical State | Light beige, odorless powder | [1] |
| Melting Point | 88 °C | [1] |
| Boiling Point | 490.2 ± 45.0 °C (predicted) | |
| Density | 1.15 ± 0.1 g/cm³ (predicted) | |
| Water Solubility | 34.6 g/L (pH not specified) | [1] |
| Solubility in Organic Solvents | Very soluble in methanol, acetone, and 1,2-dichloroethane (B1671644) (>250 g/L); Soluble in p-xylene (B151628) and ethyl acetate (B1210297) (67-80 g/L); Sparingly soluble in n-heptane (<10 g/L) | [1] |
| log P (n-octanol/water) | 1.1 (at pH 5.8) | [1] |
| Vapor Pressure | 8.7 x 10⁻⁶ Pa (at 20 °C) | [1] |
| pKa | Not reported | [1] |
Synthesis Pathway
The synthesis of Dimpropyridaz is a multi-step process that begins with the formation of a pyrazole derivative, followed by amide coupling. The general pathway is outlined below.
Caption: Synthesis pathway of Dimpropyridaz.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Dimpropyridaz, based on established chemical principles and patent literature.
Synthesis of 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
Step 1: Formation of 3-Methyl-2-butanone Hydrazone
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Reagents: 3-Methyl-2-butanone, Hydrazine hydrate.
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Procedure: To a solution of 3-methyl-2-butanone in ethanol (B145695), an equimolar amount of hydrazine hydrate is added dropwise at room temperature. The mixture is stirred for 2-4 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
Step 2: Cyclization to form Ethyl 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
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Reagents: 3-Methyl-2-butanone hydrazone, Ethyl 2-formyl-3-oxobutanoate (or a suitable equivalent), acid catalyst (e.g., acetic acid).
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Procedure: The crude 3-methyl-2-butanone hydrazone is dissolved in a suitable solvent such as ethanol or acetic acid. Ethyl 2-formyl-3-oxobutanoate is added to the solution, and the mixture is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated to give the crude pyrazole ester. Purification can be achieved by column chromatography on silica (B1680970) gel.
Step 3: Hydrolysis to 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Reagents: Ethyl 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl).
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Procedure: The pyrazole ester is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide solution is added, and the mixture is heated to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford the desired carboxylic acid.
Synthesis of Dimpropyridaz
Step 4: Formation of 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carbonyl chloride
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Reagents: 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride (SOCl₂).
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Procedure: The carboxylic acid is suspended in an inert solvent like dichloromethane (B109758) or toluene. Thionyl chloride (in excess) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then stirred at room temperature or gently heated to 40-50 °C for 2-3 hours until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
Step 5: Amide Coupling to form Dimpropyridaz
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Reagents: 1-(3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carbonyl chloride, N-Ethyl-4-pyridazinamine, a base (e.g., triethylamine (B128534) or pyridine).
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Procedure: N-Ethyl-4-pyridazinamine is dissolved in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran. A base, such as triethylamine, is added to the solution. The crude acid chloride, dissolved in the same solvent, is then added dropwise to the amine solution at 0 °C. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield Dimpropyridaz.
Mechanism of Action
Dimpropyridaz acts as a pro-insecticide.[1] Within the target insect, it is metabolized into its active form. This active metabolite disrupts the function of the chordotonal organs, which are sensory organs in insects responsible for hearing, balance, and spatial orientation.[1] Specifically, it inhibits the firing of chordotonal organ neurons by blocking signaling upstream of the Transient Receptor Potential Vanilloid (TRPV) channels. This disruption of mechanosensory signal transduction leads to a loss of coordination, cessation of feeding, and ultimately, the death of the insect.[1]
Caption: Mechanism of action of Dimpropyridaz.
